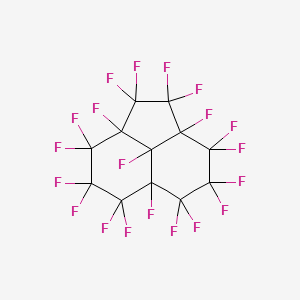

Acenaphthylene, eicosafluorododecahydro-

Description

Structure

3D Structure

Properties

CAS No. |

307-07-3 |

|---|---|

Molecular Formula |

C12F20 |

Molecular Weight |

524.10 g/mol |

IUPAC Name |

1,1,2,2,3,3,3a,4,4,5,5,5a,6,6,7,7,8,8,8a,8b-icosafluoroacenaphthylene |

InChI |

InChI=1S/C12F20/c13-1-2(14)5(17,18)6(19,20)3(1,15)8(23,24)12(31,32)10(27,28)4(1,16)9(25,26)11(29,30)7(2,21)22 |

InChI Key |

VDXGSVGYMMTFHU-UHFFFAOYSA-N |

Canonical SMILES |

C12(C3(C(C(C1(C(C(C(C2(C(C(C3(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)F)F |

Origin of Product |

United States |

Direct Fluorination Techniques for Saturated Polycyclic Hydrocarbon Analogues of Acenaphthylene

Direct fluorination methods involve the substitution of all hydrogen atoms in a hydrocarbon precursor with fluorine atoms in a single, albeit often aggressive, process. For the synthesis of Acenaphthylene (B141429), eicosafluorododecahydro-, the logical starting material would be its saturated hydrocarbon analogue, acenaphthene (B1664957) (1,2-dihydroacenaphthylene).

The use of elemental fluorine (F₂) is the most direct approach to perfluorination. academie-sciences.fr This method is notoriously challenging due to the extreme reactivity of fluorine gas, which often leads to fragmentation of the carbon skeleton and low yields. nih.gov However, several techniques have been developed to moderate its reactivity.

Liquid-phase direct fluorination, often referred to as the Lagow-Margrave method, involves bubbling diluted fluorine gas through a solution of the hydrocarbon substrate in an inert perfluorinated solvent. nih.gov This technique allows for better temperature control and moderation of the reaction. For the perfluorination of acenaphthene, a solution of the hydrocarbon in a solvent like perfluorodecalin (B110024) would be treated with a stream of 10-20% fluorine in nitrogen at low temperatures, typically ranging from -78 °C to 0 °C, to initiate the reaction. The temperature is then gradually raised to ensure complete fluorination.

Table 1: Typical Reaction Parameters for Liquid-Phase Direct Fluorination of Acenaphthene

| Parameter | Value/Condition |

| Substrate | Acenaphthene |

| Fluorinating Agent | 10-20% F₂ in N₂ |

| Solvent | Perfluorodecalin or other inert fluorinated solvent |

| Initial Temperature | -78 °C to 0 °C |

| Final Temperature | Room Temperature to 40 °C |

| Key Challenge | Control of exothermicity and prevention of C-C bond cleavage |

Another approach is aerosol fluorination, where the hydrocarbon is adsorbed onto sodium fluoride (B91410) powder and then exposed to elemental fluorine. academie-sciences.fr This method can improve heat dissipation and lead to higher yields of the desired perfluorinated product.

Given the hazards and difficulties associated with elemental fluorine, alternative fluorinating agents and catalytic systems are actively researched. High-valency metal fluorides, such as cobalt trifluoride (CoF₃), are common reagents for the perfluorination of hydrocarbons. nih.gov In the Fowler process, the hydrocarbon vapor is passed over a heated bed of CoF₃, which acts as a fluorine transfer agent. The CoF₃ is reduced to CoF₂, which can then be regenerated by reaction with elemental fluorine. This method has been successfully applied to the synthesis of various perfluorocarbons, including perfluoromethylcyclohexane from toluene. wikipedia.org A similar approach could be envisioned for the vapor-phase perfluorination of acenaphthene.

More recent developments include catalytic systems for oxidative fluorination. For instance, cobalt(II) salts in combination with a fluorinating agent like Selectfluor have been shown to effectively fluorinate saturated hydrocarbons. academie-sciences.fr While this method has been demonstrated on adamantane (B196018) derivatives, its application to more complex polycyclic systems like acenaphthene for complete perfluorination remains an area for further investigation.

Table 2: Comparison of Perfluorination Methods for Saturated Hydrocarbons

| Method | Fluorinating Agent | Phase | Typical Substrates | Advantages | Disadvantages |

| Direct Liquid-Phase | Elemental Fluorine (F₂) | Liquid | Various hydrocarbons | Direct, one-pot synthesis | Highly exothermic, potential for fragmentation |

| Fowler Process | Cobalt Trifluoride (CoF₃) | Vapor | Volatile hydrocarbons | More controlled than direct F₂ | High temperatures required, solid-phase reagent |

| Catalytic Fluorination | Selectfluor with Co(II) catalyst | Liquid | Adamantanes, alkanes | Milder conditions, higher selectivity | Primarily for partial fluorination, not yet proven for perfluorination of complex PAHs |

The scalability of direct fluorination reactions is a significant engineering challenge due to their high exothermicity and the hazardous nature of fluorine gas. Continuous flow reactors offer a promising solution to these problems. acs.org By carrying out the reaction in a microreactor or a tube reactor, the surface-area-to-volume ratio is dramatically increased, leading to superior heat and mass transfer. acs.orgrsc.org This allows for precise temperature control, minimizing the risk of thermal runaway and byproduct formation.

For the perfluorination of acenaphthene, a continuous flow setup would involve pumping a solution of the hydrocarbon in a perfluorinated solvent through a reactor coil while simultaneously introducing a controlled stream of diluted fluorine gas. tpsgc-pwgsc.gc.ca The product stream would then be collected continuously. The reactor materials must be highly resistant to fluorine and hydrogen fluoride, with perfluoroalkoxy alkanes (PFA) or stainless steel being common choices. acs.org Such a system not only enhances safety but also allows for easier scalability compared to batch processes. nih.gov

Indirect Synthetic Pathways Towards Acenaphthylene, Eicosafluorododecahydro

Optimization of Reaction Conditions and Yields in Perfluorinated Synthesis

The synthesis of perfluorinated compounds, including saturated polycyclic systems like Acenaphthylene, eicosafluorododecahydro-, is often achieved through direct fluorination of the corresponding hydrocarbon precursor. High-valent metal fluorides, particularly cobalt(III) fluoride (B91410) (CoF₃), are powerful reagents for converting hydrocarbons into perfluorocarbons. wikipedia.org The general reaction involves passing the vapor of the hydrocarbon over a heated bed of the metal fluoride, leading to the replacement of all hydrogen atoms with fluorine.

The reaction is typically represented as: 2 CoF₃ + R-H → 2 CoF₂ + R-F + HF wikipedia.org

For a polycyclic aromatic hydrocarbon (PAH) like acenaphthylene, this process would involve both the saturation of the aromatic rings and the replacement of hydrogen with fluorine. The optimization of this process is critical to maximize the yield of the desired perfluorinated product and minimize side reactions like fragmentation and polymerization.

Key parameters that require careful optimization include:

Temperature: The fluorination process is highly exothermic. The reaction temperature must be carefully controlled to prevent the thermal decomposition of the starting material and the product. For PAHs, a temperature gradient across the reactor is often employed to manage the heat generated.

Flow Rate: The flow rate of the hydrocarbon vapor and any inert carrier gas (like nitrogen) must be optimized. A slow flow rate ensures sufficient contact time with the fluorinating agent for complete fluorination, but a rate that is too slow can lead to over-fluorination and fragmentation.

Fluorinating Agent: While CoF₃ is a common and effective agent, its reactivity can sometimes be too high, leading to undesired byproducts. wikipedia.orgoakwoodchemical.com The choice of fluorinating agent and its preparation method are crucial variables. chemicalbook.com

Reactor Design: The design of the reactor plays a significant role in the efficiency of the fluorination process. Factors such as the material of construction, the packing of the fluorinating agent, and the method of introducing the hydrocarbon are all important considerations.

The following table outlines typical conditions and challenges in the fluorination of PAHs, which are analogous to the synthesis of Acenaphthylene, eicosafluorododecahydro-.

| Parameter | Typical Range/Condition | Effect on Yield and Purity |

| Temperature | 250-400°C | Higher temperatures increase reaction rate but also risk of fragmentation. |

| Fluorinating Agent | Cobalt(III) Fluoride | Highly effective but can be aggressive, leading to byproducts. |

| Substrate State | Vapor Phase | Ensures good contact with the solid fluorinating agent. |

| Carrier Gas | Nitrogen | Used to control the concentration and flow rate of the hydrocarbon. |

Recent advancements have also explored catalytic methods for fluorination, which can offer milder reaction conditions and improved selectivity. mdpi.comnih.gov For instance, visible-light photoredox catalysis has emerged as a powerful strategy for introducing fluorine-containing groups into aromatic compounds under mild conditions. mdpi.com While often focused on introducing single fluorine atoms or trifluoromethyl groups, these innovative approaches point towards future possibilities for more controlled and less harsh perfluorination processes. mdpi.com

Purification and Isolation Strategies for Highly Fluorinated Compounds

The purification of perfluorinated compounds like Acenaphthylene, eicosafluorododecahydro- from the complex mixture of partially fluorinated and fragmented byproducts is a significant challenge. The unique physical properties of highly fluorinated molecules, such as their low polarizability and weak intermolecular forces, necessitate specialized purification techniques. nih.gov

Fluorous-Phase Chromatography: A key technique in organofluorine chemistry is fluorous-phase separation. wikipedia.org This method exploits the principle that highly fluorinated compounds have a strong affinity for fluorous stationary phases (e.g., silica (B1680970) gel modified with perfluoroalkyl groups).

The purification process can be summarized as follows:

The crude reaction mixture is dissolved in a fluorophilic solvent.

This solution is passed through a column packed with a fluorous stationary phase.

The perfluorinated target compound is retained on the column due to fluorous-fluorous interactions.

Less-fluorinated and non-fluorinated impurities are washed away with a non-fluorous solvent.

The desired perfluorinated compound is then eluted with a highly fluorinated solvent.

Distillation and Sublimation: Due to their volatility and thermal stability, distillation and sublimation are also effective methods for purifying perfluorinated compounds. osti.gov Fractional distillation under reduced pressure can separate compounds based on differences in their boiling points. For high-melting solids, sublimation can be a highly effective technique to obtain very pure material, leaving non-volatile impurities behind.

The table below compares common purification techniques for highly fluorinated compounds.

| Technique | Principle of Separation | Advantages | Disadvantages |

| Fluorous-Phase Chromatography | Differential affinity for a fluorous stationary phase | High selectivity for highly fluorinated compounds. | Requires specialized and often expensive stationary phases and solvents. |

| Fractional Distillation | Difference in boiling points | Can be scaled up for larger quantities. | May not be effective for separating isomers or compounds with close boiling points. |

| Sublimation | Conversion of a solid directly to a gas | Can yield very high purity product. | Only applicable to compounds that sublime. |

| Crystallization | Difference in solubility | Good for obtaining crystalline solids. | Finding a suitable solvent can be challenging for perfluorinated compounds. |

The development of novel sorbents, such as ionic fluorogels and magnetic fluorinated polymers, is also an active area of research, driven by the need to remove per- and polyfluoroalkyl substances (PFAS) from the environment. nih.govuq.edu.au These advanced materials could potentially be adapted for the preparative-scale purification of complex perfluorinated molecules.

Challenges and Innovations in the Synthesis of Complex Perfluorinated Structures

The synthesis of complex perfluorinated structures is fraught with challenges that stem from the extreme reactivity of fluorinating agents and the inertness of the C-F bond. rsc.org

Key Challenges:

Harsh Reaction Conditions: Direct fluorination with agents like F₂ or CoF₃ often requires high temperatures, which can lead to the complete degradation of complex organic scaffolds. wikipedia.orgchemicalbook.com

Lack of Selectivity: Achieving regioselective fluorination on a complex molecule is extremely difficult. In the synthesis of Acenaphthylene, eicosafluorododecahydro-, the goal is exhaustive fluorination, but for other complex targets, controlling the placement of fluorine atoms is a major hurdle. nih.govacs.org

Rearrangements: The high-energy intermediates and harsh conditions involved in direct fluorination can induce skeletal rearrangements of the carbon framework, leading to a mixture of structural isomers that are difficult to separate.

Product Characterization: The analysis of complex perfluorinated mixtures can be challenging. Techniques like liquid chromatography-mass spectrometry (LC-MS) are often employed, but the lack of standards for byproducts complicates identification. rsc.org

Recent Innovations:

Despite these challenges, significant progress is being made in organofluorine chemistry.

Catalytic Fluorination: The development of transition-metal-catalyzed fluorination reactions offers a pathway to milder and more selective transformations. nih.gov Palladium-catalyzed cross-coupling reactions, for example, have been developed for the formation of C-F bonds, although this is more commonly applied to aryl fluorides. nih.gov

"Building Block" Approach: An alternative to the direct fluorination of a pre-formed hydrocarbon skeleton is to construct the complex molecule from smaller, pre-fluorinated building blocks. wikipedia.org This strategy offers much greater control over the final structure and regiochemistry of fluorination.

Photoredox Catalysis: As mentioned earlier, visible-light photoredox catalysis is enabling the introduction of fluoroalkyl groups under exceptionally mild conditions, reducing the problem of substrate degradation. mdpi.com

Flow Chemistry: The use of continuous flow reactors for fluorination reactions can improve safety and control. The small reaction volume at any given time mitigates the risks associated with highly exothermic reactions, and the precise control over temperature and residence time can lead to improved yields and selectivity.

These innovations are paving the way for the synthesis of increasingly complex and functionally diverse perfluorinated molecules, moving beyond simple perfluoroalkanes and perfluoroarenes to sophisticated structures with tailored properties.

Advanced Spectroscopic and Structural Characterization of Acenaphthylene, Eicosafluorododecahydro

Vibrational Spectroscopy for Molecular Structure Elucidation (Infrared and Raman Spectroscopies)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure of Acenaphthylene (B141429), eicosafluorododecahydro-. These methods provide insights into the vibrational modes of the molecule's constituent bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands associated with carbon-fluorine (C-F) bonds. The C-F stretching vibrations in perfluoroalkanes and perfluorinated aromatic systems typically appear in the region of 1350-1000 cm⁻¹. Given the complexity of the eicosafluorododecahydro- structure, multiple strong bands are anticipated in this region, corresponding to the various C-F bond environments. The absence of significant C-H stretching bands (typically 3100-2850 cm⁻¹) would be a key indicator of the exhaustive fluorination.

Raman Spectroscopy: Raman spectroscopy offers complementary information. While C-F bonds are strong IR absorbers, the C-C backbone vibrations of the fused ring system are expected to be more prominent in the Raman spectrum. These skeletal vibrations provide a unique fingerprint for the acenaphthylene core structure.

Expected Vibrational Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Expected Intensity |

| C-F Stretching | 1350 - 1000 | IR | Strong |

| C-C Skeletal Vibrations | 1000 - 700 | Raman | Medium to Strong |

| Ring Deformation Modes | Below 700 | Raman/IR | Weak to Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine and Carbon Environments

NMR spectroscopy is indispensable for the detailed structural analysis of fluorinated molecules.

¹⁹F NMR Spectroscopy: Due to the presence of twenty fluorine atoms in diverse chemical environments, the ¹⁹F NMR spectrum of Acenaphthylene, eicosafluorododecahydro- is predicted to be complex. The chemical shifts would be influenced by the connectivity to the acenaphthylene framework, distinguishing between fluorine atoms on the five-membered and six-membered rings. Extensive spin-spin coupling between neighboring fluorine nuclei (²JFF, ³JFF, and through-space couplings) would result in intricate splitting patterns, providing valuable information about the through-bond and through-space proximity of different fluorine atoms.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, all carbon signals would exhibit coupling to the directly attached fluorine atoms (¹JCF), resulting in large splitting constants. Further coupling to more distant fluorine atoms (²JCF, ³JCF) would add to the complexity of the signals. The chemical shifts of the carbon atoms would be significantly influenced by the electron-withdrawing effects of the fluorine substituents.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of Acenaphthylene, eicosafluorododecahydro-.

Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with gas chromatography, MS allows for the separation of the compound from any impurities prior to mass analysis. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of C₁₂F₂₀. The fragmentation pattern would be characterized by the sequential loss of CF₃, CF₂, and F radicals, leading to a series of daughter ions that are indicative of the perfluorinated structure.

Expected Mass Spectrometry Fragmentation:

| Ion | m/z (Expected) | Description |

| [C₁₂F₂₀]⁺ | 539.96 | Molecular Ion |

| [C₁₁F₁₇]⁺ | 470.96 | Loss of CF₃ |

| [C₁₁F₁₅]⁺ | 432.96 | Loss of CF₃ and F₂ |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for verifying the purity of Acenaphthylene, eicosafluorododecahydro- and for separating it from reaction byproducts or isomers.

Gas Chromatography (GC): Given its likely volatility, GC is a suitable method for the analysis of this compound. Using a non-polar or mid-polar capillary column, a single, sharp peak would be indicative of a high-purity sample. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification when compared against a known standard.

Crystallographic Analysis for Crystalline Phase and Polymorph Characterization

X-ray diffraction (XRD) on a single crystal of Acenaphthylene, eicosafluorododecahydro- would provide unambiguous proof of its molecular structure.

Single-Crystal X-ray Diffraction: This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It would confirm the connectivity of the fused ring system and the stereochemical relationships of the fluorine atoms. Furthermore, XRD analysis can reveal details about the intermolecular interactions, such as F···F contacts, which govern the crystal packing. The study of different crystalline forms, or polymorphs, is also possible with this method.

Electrochemical Characterization Techniques

Electrochemical methods can be employed to investigate the redox properties of Acenaphthylene, eicosafluorododecahydro-.

Cyclic Voltammetry (CV): Cyclic voltammetry could be used to determine the reduction and oxidation potentials of the molecule. Due to the high degree of fluorination, the carbon framework is electron-deficient. Consequently, the reduction of the molecule is expected to occur at less negative potentials compared to its non-fluorinated counterpart. The electrochemical stability window of the compound can also be assessed, which is a crucial parameter for its potential application in electronic devices or as an electrolyte component.

Computational and Theoretical Investigations of Acenaphthylene, Eicosafluorododecahydro

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research, offering a balance between accuracy and computational cost.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms for a variety of compounds, including perfluorinated and polycyclic aromatic hydrocarbons.

DFT calculations have been instrumental in studying the adsorption of per- and polyfluoroalkyl substances (PFAS) on catalytic surfaces. For instance, a study on the adsorption of different PFAS molecules on Nickel (Ni) surfaces using dispersion-corrected DFT revealed that the process is energetically favorable and primarily driven by the functional groups of the PFAS. nih.gov The investigation of various Ni surface facets, such as (001), (110), and (111), along with the influence of factors like solvation and surface defects, provides a detailed understanding of the interaction at a molecular level. nih.gov

In the context of polycyclic aromatic hydrocarbons (PAHs), DFT has been used to study their electronic properties and potential for carcinogenicity. physchemres.org These studies often calculate parameters like vibration frequency, polarizability, dipole moment, and thermodynamical parameters to understand the relationship between the structure of PAHs and their biological activity. researchgate.net For perfluorinated compounds, DFT can similarly elucidate how the extensive fluorination impacts the electronic distribution and reactivity of the aromatic system in Acenaphthylene (B141429), eicosafluorododecahydro-.

Furthermore, time-dependent DFT (TD-DFT) can be employed to model the absorption spectra of these molecules, offering insights into their light-absorbing properties. mdpi.com Such computational approaches are crucial for understanding the potential environmental impact and photostability of complex fluorinated compounds.

Computational studies are crucial for elucidating the complex degradation pathways of persistent compounds like PFCs. High-level computational studies on the thermal degradation of perfluoroalkyl carboxylic acids (PFCAs), for example, have proposed detailed reaction mechanisms. soton.ac.uk These studies indicate that the initial steps involve C-C bond homolytic cleavages, followed by β-scissions and F atom shifts. soton.ac.uk The calculations provide energetics for primary, secondary, and tertiary reaction products, which is essential for understanding their mineralization. soton.ac.uk

For other types of PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS), degradation pathways have also been investigated. The degradation mechanisms are often associated with the nature of the head groups and the length of the perfluoroalkyl chain, with H/F exchange and chain shortening being predominant mechanisms. mdpi.com Theoretical calculations on perfluoroalkyl ether carboxylic acids (PFECAs) have shown that degradation can occur via C-F and C-O bond cleavage, as well as a decarboxylation-hydroxylation-HF elimination-hydrolysis (DHEH) pathway. researchgate.net

These computational approaches could be applied to Acenaphthylene, eicosafluorododecahydro- to predict its likely degradation products under various environmental or remediation conditions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and intermolecular interactions.

For perfluorinated compounds, MD simulations have been used to investigate their behavior at interfaces. For example, simulations of perfluorooctane sulfonate (PFOS) at water/rutile interfaces have shown how concentration and salinity affect the adsorption and aggregation of these molecules on mineral surfaces. nih.gov These simulations revealed that at lower concentrations, PFOS forms a monolayer, while at higher concentrations, a more complex multi-layered structure is formed. nih.gov

Conformational analysis of perfluorinated compounds is another area where computational methods have been successfully applied. Studies on perfluoroalkanes have shown that they tend to adopt a helical conformation to minimize the repulsion between fluorine atoms. iaea.org Quantum chemistry calculations have been used to determine the potential energy surfaces and barriers to conformational isomerization for compounds like perfluorooctanoic acid (PFOA). iaea.org The helical nature of the perfluoroalkyl chain is a local characteristic and is not significantly affected by the presence of different functional groups. nsf.gov

These findings suggest that the perfluorododecahydro- part of Acenaphthylene, eicosafluorododecahydro- would likely adopt a stable, rigid conformation due to the steric hindrance of the fluorine atoms. MD simulations could further elucidate the flexibility of the entire molecule and its interactions with surrounding media.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Perfluorinated Compounds

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of compounds with their physical properties and biological activities, respectively. These models are particularly valuable for assessing the environmental fate and potential toxicity of the vast number of perfluorinated compounds.

The development of QSPR models for PFCs has been a focus of recent research to fill data gaps for properties like the organic carbon-normalized sorption coefficient (Koc), which is crucial for understanding their environmental distribution. mit.edunih.gov A study that developed a QSPR model for the log Koc of PFASs identified key molecular descriptors influencing this property, including molecular weight (related to hydrophobicity), lowest unoccupied molecular orbital energy (ELUMO), maximum average local ionization energy on the molecular surface (ALIEmax) (both related to electrostatic properties), and dipole moment (related to polarity). nih.gov

QSAR models have been developed to predict the endocrine-disrupting activity of PFCs, such as their ability to compete with thyroxine for binding to transthyretin. iaea.orgnsf.gov These models are recommended under regulations like REACH to screen and prioritize chemicals for further testing. iaea.orgnsf.gov Such predictive models are characterized by their robustness, predictive power, and a defined applicability domain to ensure the reliability of the predictions. iaea.orgnsf.gov

| Model Type | Predicted Property/Activity | Key Molecular Descriptors | Significance |

| QSPR | Organic Carbon Normalized Sorption Coefficient (log Koc) | Molecular Weight (MW), ELUMO, ALIEmax, Dipole Moment (μ) | Predicts environmental distribution and partitioning of PFAS. mit.edunih.gov |

| QSAR | Endocrine-Disrupting Activity (T4-TTR competing potency) | Not explicitly detailed in the abstract, but based on molecular structure. | Screens for potential toxicity and prioritizes chemicals for experimental testing. iaea.orgnsf.gov |

| QSAR | Human Transthyretin Disruption by PFAS | Not explicitly detailed in the abstract, but based on molecular structure. | Identifies structural categories of major concern for thyroid hormone system disruption. |

| QSPR | n-octanol-water partition coefficients (logKOW) | ADF (a molecular descriptor), Vs+ (a molecular descriptor) | Evaluates the environmental behavior of trace pollutants. researchgate.net |

This table is generated based on data from multiple sources.

Predictive Algorithms for Novel Perfluorinated Compound Design and Optimization

Predictive algorithms, including machine learning and other computational tools, are increasingly being used to design and optimize novel perfluorinated compounds with desired properties while minimizing potential risks.

Machine learning models are being developed to predict the behavior and degradation of PFAS in various treatment scenarios. nih.gov These algorithms can generalize patterns from existing data to predict outcomes for new compounds or under different environmental conditions. nih.gov This is particularly useful for emerging PFAS for which limited experimental data is available. nih.gov

For instance, machine learning has been used to create models that predict the solid-liquid distribution coefficients (Kd) of PFAS in soils by integrating both PFAS-specific and soil-specific descriptors. researchgate.net Such models have shown superior predictive performance compared to existing tools and can be used to generate spatial maps of potential PFAS contamination. researchgate.net

The design of novel perfluorinated compounds also benefits from computational approaches that can predict properties like surface activity. The unique properties of PFCs, such as hydrophobicity and oleophobicity, are a direct result of their molecular structure. By understanding the relationship between structure and function through computational modeling, it is possible to design new PFCs with specific applications in mind, such as for superhydrophobic surfaces, while also considering their environmental impact.

An article on the research applications of Acenaphthylene, eicosafluorododecahydro- cannot be generated.

Extensive searches for scientific and technical information regarding the specific chemical compound "Acenaphthylene, eicosafluorododecahydro-" have yielded no results. There is no publicly available data, research, or patents associated with this particular compound.

The searches conducted for this request returned information on the related but chemically distinct compounds "Acenaphthylene" and "Acenaphthene." However, due to the strict instructions to focus solely on "Acenaphthylene, eicosafluorododecahydro-," this information cannot be used.

Therefore, without any foundational information on the synthesis, properties, or study of "Acenaphthylene, eicosafluorododecahydro-," it is not possible to create the detailed and scientifically accurate article as requested.

Research Applications of Acenaphthylene, Eicosafluorododecahydro in Materials Science and Engineering

Utilization as Precursors for Fluorinated Chemical Intermediates and Specialty Chemicals

Theoretically, "Acenaphthylene, eicosafluorododecahydro-" could serve as a valuable building block in synthetic chemistry for creating more complex fluorinated molecules.

Synthesis of Novel Fluorinated Dyes and Pigments: The rigid, polycyclic core of acenaphthylene (B141429), combined with the electronic effects of fluorine, could be a foundation for developing novel dyes and pigments with high stability and unique photophysical properties.

Development of Advanced Liquid Crystals: The introduction of fluorine can influence the mesomorphic (liquid crystalline) properties of molecules. Research could potentially explore the synthesis of liquid crystals derived from this compound for display technologies.

Precursors for Fluorinated Pharmaceuticals and Agrochemicals: While outside the direct scope of materials science, the unique structure could be of interest in medicinal and agricultural chemistry for the synthesis of new bioactive compounds.

As there is no available information on the synthesis or reactions of "Acenaphthylene, eicosafluorododecahydro-", no detailed research findings or data tables on its use as a chemical intermediate can be presented.

Environmental and Degradation Research Methodologies for Perfluorinated Saturated Hydrocarbons

Analytical Methodologies for Detection and Quantification in Environmental Matrices

The detection and quantification of perfluorinated compounds in environmental matrices such as water, soil, and air are critical for assessing their distribution and risk. While specific methods for Acenaphthylene (B141429), eicosafluorododecahydro- are not documented, the general approach for perfluorinated saturated hydrocarbons involves sophisticated analytical techniques.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective method for the analysis of a wide range of PFAS. This technique offers high sensitivity and selectivity, which is necessary for detecting the low concentrations of these compounds often found in the environment. Sample preparation is a crucial step and typically involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the matrix.

For volatile or semi-volatile perfluorinated compounds, gas chromatography-mass spectrometry (GC-MS) can be employed. Given that acenaphthylene is a semi-volatile organic compound, its perfluorinated derivatives might also be amenable to GC-MS analysis. Derivatization techniques may be necessary to improve the volatility and chromatographic behavior of certain PFAS. copernicus.org

Table 1: Common Analytical Techniques for Perfluorinated Compounds

| Analytical Technique | Common Matrices | Key Advantages |

|---|---|---|

| LC-MS/MS | Water, Soil, Biota | High sensitivity and selectivity |

| GC-MS | Air, Water | Suitable for volatile and semi-volatile compounds |

This table is interactive. Click on the headers to sort.

Degradation Pathways and Environmental Fate Studies (Theoretical and Experimental Approaches)

The environmental fate of a chemical is determined by its susceptibility to various degradation processes. For Acenaphthylene, eicosafluorododecahydro-, understanding its potential degradation would involve examining both the perfluorinated alkyl chain and the polycyclic aromatic hydrocarbon (PAH) core.

The carbon-fluorine bond is one of the strongest in organic chemistry, making perfluorinated chains extremely resistant to degradation. greensciencepolicy.org Therefore, it is expected that the eicosafluorododecahydro- portion of the molecule would be highly persistent in the environment.

The acenaphthylene core, however, is known to undergo microbial degradation. Studies on acenaphthylene have shown that certain bacteria can break down this PAH. For instance, Rhizobium sp. strain CU-A1 has been shown to completely degrade acenaphthylene. nih.gov The proposed degradation pathway involves the cleavage of the five-membered ring to form naphthalene-1,8-dicarboxylic acid, which is then further metabolized. nih.gov It is plausible that a perfluorinated derivative of acenaphthylene could undergo similar initial transformation of the aromatic system, although the presence of the bulky, electron-withdrawing perfluoroalkyl chain would likely influence the rate and extent of degradation.

Acenaphthylene itself is characterized by low to very low volatility and low solubility in water. tpsgc-pwgsc.gc.ca It tends to adsorb strongly to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca Once in the environment, its slow dissolution can lead to long-term contamination of water resources. tpsgc-pwgsc.gc.ca The addition of a long perfluoroalkyl chain would be expected to further decrease its water solubility and increase its tendency to bioaccumulate.

Atmospheric Chemistry Studies and Long-Range Transport Potential Modeling

The atmospheric fate of semi-volatile organic compounds is governed by their partitioning between the gas and particle phases and their reaction with atmospheric oxidants. copernicus.org Gas-phase PAHs like acenaphthylene can be transformed in the lower troposphere through reactions with hydroxyl (OH) radicals, nitrate (B79036) (NO3) radicals, and ozone. copernicus.org These reactions lead to the formation of various oxidation products. copernicus.org

The long-range transport potential of a compound is related to its atmospheric lifetime. While specific data for Acenaphthylene, eicosafluorododecahydro- is unavailable, studies on other perfluorinated compounds have shown that they can be transported over long distances in the atmosphere, leading to their presence in remote regions like the Arctic. greensciencepolicy.org Modeling studies are essential tools for predicting the atmospheric transport and deposition of such persistent organic pollutants. These models incorporate data on chemical properties, emissions, and atmospheric conditions to estimate the potential for a compound to be transported far from its source.

Research on Biotransformation in Model Systems (Excluding Clinical Data)

Biotransformation studies in model systems, such as with specific microbial cultures or in microcosms, are crucial for understanding the potential for biodegradation in the environment. As mentioned earlier, research has identified bacteria capable of degrading the parent compound, acenaphthylene. nih.govresearchgate.net These studies often use techniques like transposon mutagenesis to identify the genes and enzymes involved in the degradation pathway. nih.gov

For a compound like Acenaphthylene, eicosafluorododecahydro-, biotransformation research would need to investigate the ability of microorganisms to attack either the aromatic rings or the perfluorinated chain. While the degradation of the acenaphthylene moiety is known, the biotransformation of highly fluorinated alkyl chains is generally considered to be very slow or non-existent under normal environmental conditions. Therefore, it is likely that biotransformation, if it occurs, would be limited to the PAH portion of the molecule, potentially leaving a persistent perfluorinated metabolite.

Q & A

Q. What are the established protocols for synthesizing eicosafluorododecahydro-acenaphthylene, and how can purity be validated?

Synthesis typically involves fluorination of acenaphthylene derivatives using perfluorinating agents under controlled conditions. Purity validation requires gas chromatography-mass spectrometry (GC-MS) to detect fluorinated intermediates and nuclear magnetic resonance (NMR) to confirm structural integrity . Environmental analysis-grade standards (e.g., deuterated analogs) are recommended for calibration .

Q. What analytical techniques are most reliable for characterizing fluorinated polycyclic compounds like eicosafluorododecahydro-acenaphthylene?

Key techniques include:

- 19F NMR : To map fluorine substitution patterns and confirm stereochemistry.

- High-resolution mass spectrometry (HRMS) : For accurate molecular weight determination.

- Differential scanning calorimetry (DSC) : To study phase transitions and thermal stability, as demonstrated in acenaphthylene derivatives . Cross-validation with computational models (e.g., DFT calculations) is advised to resolve ambiguities .

Q. How are environmental trace analyses performed for fluorinated acenaphthylene derivatives?

Standardized methods involve solid-phase extraction (SPE) followed by GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated internal standards (e.g., acenaphthene-d10) improve quantification accuracy in complex matrices .

Advanced Research Questions

Q. How can computational methods resolve contradictions in thermodynamic data for eicosafluorododecahydro-acenaphthylene?

Discrepancies in enthalpy or heat capacity values (e.g., from combustion calorimetry vs. DSC) can be addressed by:

Q. What mechanistic insights explain the electronic behavior of eicosafluorododecahydro-acenaphthylene in optoelectronic applications?

Fluorination induces electron-withdrawing effects, altering HOMO-LUMO gaps. Experimental validation via UV-Vis spectroscopy and cyclic voltammetry should be paired with density functional theory (DFT) to correlate electronic structure with device performance (e.g., in organic photovoltaics) . Contradictions in reported bandgaps may arise from solvent effects or crystallinity differences, necessitating controlled thin-film studies .

Q. What strategies mitigate challenges in interpreting NMR spectra of highly fluorinated acenaphthylene derivatives?

- 19F-1H heteronuclear correlation (HETCOR) : To resolve overlapping signals.

- Low-temperature NMR : Reduces signal broadening caused by conformational flexibility.

- Isotopic labeling : Use of 13C-labeled analogs to track coupling interactions. Cross-referencing with X-ray crystallography data is critical for structural assignments .

Q. How do steric and electronic effects influence the hydrogenation pathways of eicosafluorododecahydro-acenaphthylene?

Comparative studies with non-fluorinated analogs (e.g., acenaphthylene hydrogenation ) reveal that fluorine substituents increase kinetic barriers due to steric hindrance and reduced π-electron density. In situ FTIR or Raman spectroscopy can monitor intermediate formation, while kinetic isotope effects (KIEs) elucidate rate-determining steps .

Methodological Guidance for Contradictory Data

Q. How should researchers address inconsistencies in reported thermal stability values?

What frameworks (e.g., FINER criteria) ensure rigorous research questions for fluorinated polycyclic systems?

Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.